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Compound of Interest

Compound Name:
2-(3,3-Dimethylcyclohexyl)acetic

acid

CAS No.: 291282-76-3

Cat. No.: B3121668

Get Quote

Executive Summary
Target Molecule: 2-(3,3-Dimethylcyclohexyl)acetic acid[1][2][3]

CAS Number: 291282-76-3[2]

Molecular Formula: C₁₀H₁₈O₂[2]

Molecular Weight: 170.25 g/mol [2]

Primary Application: Building block for gem-dimethyl functionalized APIs; intermediate for

ester-based fragrance materials.

Synthesis Strategy: A three-step convergent pathway utilizing Horner-Wadsworth-Emmons

(HWE) olefination followed by catalytic hydrogenation. This route is selected for its

scalability, high regioselectivity, and avoidance of harsh rearrangement conditions typical of

older protocols.
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Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule to commercially available

precursors. The acetic acid side chain at C1 suggests an elongation from a C1-carbonyl

precursor.

Disconnection: The C1–C(alpha) bond is the strategic break point.

Precursor:3,3-Dimethylcyclohexanone.[4][5][6] This ketone provides the necessary ring

structure with the gem-dimethyl group already in place at the C3 position.

Feedstock Origin: 3,3-Dimethylcyclohexanone is synthesized industrially via the selective

hydrogenation of Dimedone (5,5-dimethylcyclohexane-1,3-dione) or 3,3-dimethylcyclohex-5-

en-1-one.
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Figure 1: Retrosynthetic logic flow from target acid to commercial ketone.
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Detailed Synthesis Pathway[4][7][8][9]
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Convert 3,3-dimethylcyclohexanone to ethyl 2-(3,3-dimethylcyclohexylidene)acetate.

Rationale: The HWE reaction is preferred over the Wittig reaction due to the water-solubility of

the phosphate by-products (facilitating workup) and higher E-selectivity, although the

subsequent hydrogenation makes the alkene geometry less critical.

Reagents: 3,3-Dimethylcyclohexanone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium

Hydride (60% dispersion, 1.3 eq) or NaOEt.

Solvent: THF (anhydrous) or Toluene.

Temperature: 0°C to Room Temperature (RT).

Protocol:

Charge a flame-dried reactor with anhydrous THF under nitrogen atmosphere.

Add NaH (1.3 eq) carefully. Cool to 0°C.[7]

Add Triethyl phosphonoacetate (1.2 eq) dropwise over 30 minutes. Evolution of H₂ gas will

occur. Stir for 30 min until the solution becomes clear (formation of phosphonate carbanion).

Add 3,3-Dimethylcyclohexanone (1.0 eq) dropwise.

Warm to RT and stir for 4–6 hours. Monitor by TLC or GC (Disappearance of ketone).

Quench: Slowly add saturated NH₄Cl solution at 0°C.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

MgSO₄, and concentrate.[7]

Purification: Silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary, though

crude is often sufficient for Step 2.

Step 2: Catalytic Hydrogenation
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Objective: Reduce the exocyclic double bond to a single bond. Rationale: Pd/C is the standard

catalyst. The gem-dimethyl group at C3 exerts steric influence, potentially affecting the cis/trans

ratio of the product.

Reagents: Crude Unsaturated Ester, H₂ gas (balloon or 1-3 bar), 10% Pd/C (5-10 wt%

loading).

Solvent: Ethanol or Methanol.

Protocol:

Dissolve the unsaturated ester in Ethanol (0.5 M concentration).

Add 10% Pd/C catalyst (5 wt% relative to substrate mass) under an inert argon stream

(Caution: Pyrophoric).

Purge the vessel with H₂ gas (3 cycles).

Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 3 bar speeds up kinetics) at

RT for 6–12 hours.

Monitor: GC/MS should show m/z shift corresponding to +2H.

Workup: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol. Concentrate filtrate

to yield Ethyl 2-(3,3-dimethylcyclohexyl)acetate.

Step 3: Ester Hydrolysis
Objective: Isolate the final carboxylic acid.

Reagents: Ethyl 2-(3,3-dimethylcyclohexyl)acetate, NaOH (2.0 eq).

Solvent: MeOH/Water (3:1).

Protocol:

Dissolve the ester in MeOH.

Add aqueous NaOH solution (2M).
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Heat to reflux (65°C) for 2–3 hours.

Workup: Cool to RT. Evaporate MeOH under reduced pressure.

Dilute the aqueous residue with water and wash with MTBE (to remove any unreacted

neutral organic impurities).

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or

oil out.

Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Final Isolation: Dry over Na₂SO₄, filter, and concentrate to dryness.

Recrystallization: If the product is solid (melting point dependent on purity/isomers),

recrystallize from Hexanes; otherwise, distill under high vacuum (Kugelrohr) for high purity.

Process Data & Critical Parameters
Parameter Step 1 (HWE)

Step 2
(Hydrogenation)

Step 3 (Hydrolysis)

Limiting Reagent

3,3-

Dimethylcyclohexanon

e

Unsaturated Ester Saturated Ester

Key Reagent
Triethyl

phosphonoacetate
10% Pd/C NaOH (aq)

Solvent System THF (Dry) Ethanol MeOH / H₂O

Temperature 0°C → 25°C 25°C 65°C (Reflux)

Typical Yield 85–92% 95–98% 90–95%

Critical Quality

Attribute

E/Z Ratio (Not critical

if hydrogenating)

Completion (No

alkene left)

pH adjustment during

workup

Mechanism & Pathway Visualization
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The following diagram illustrates the chemical transformation flow, including the key

intermediates.
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Figure 2: Step-by-step reaction pathway from ketone to target acid.

Analytical Characterization (Expected)
To validate the synthesis, the following analytical signatures should be confirmed:

1H NMR (CDCl₃, 400 MHz):

δ ~0.9 ppm: Two singlets (or overlapping) for the gem-dimethyl group (6H).

δ ~2.2 ppm: Doublet (2H) for the -CH₂-COOH protons.

δ ~1.8–1.9 ppm: Multiplet (1H) for the methine proton at C1.

δ ~11.0–12.0 ppm: Broad singlet (1H) for the carboxylic acid -COOH.

Mass Spectrometry (ESI/GC-MS):

Molecular Ion [M]+: 170.[7]

Base peak typically involves loss of the acetic acid side chain or methyl fragmentation.

Stereochemistry: The product is likely obtained as a racemate. The cis vs trans

diastereomers (relative to the C1-C3 relationship) may be visible in NMR; typically, the

equatorial substitution at C1 is thermodynamically favored, but catalytic hydrogenation often

adds hydrogen from the less hindered face.

Safety & Handling
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Sodium Hydride: Reacts violently with water releasing hydrogen. Use under inert

atmosphere.

Triethyl phosphonoacetate: Irritant.

Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (e.g., 50% water wet) or

handle under inert gas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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